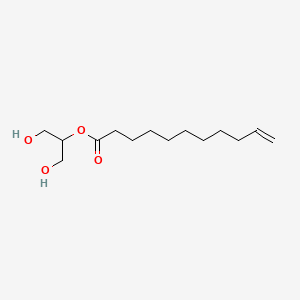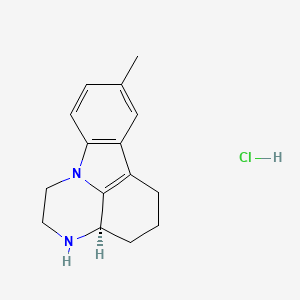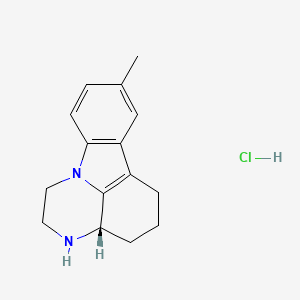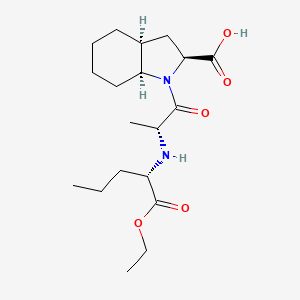
Butyl butane-1-sulfonate
Overview
Description
Butyl butane-1-sulfonate is an alkanesulfonate where the alkyl group directly linked to the sulfonate functionality is butyl . It has a molecular formula of C4H9O3S . The average mass is 137.178 Da and the monoisotopic mass is 137.027786 Da .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 29 bonds, including 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 sulfonate(s) (thio-/dithio-) .Scientific Research Applications
Nanosized Catalyst for Synthesis
- Nanosized N-Sulfonated Brönsted Acidic Catalyst : A novel nanosized N-sulfonated Brönsted acidic catalyst was developed for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. This catalyst showed excellent yields and could be reused several times without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antimicrobial Activity
- Antimicrobial Evaluation of Sulfonate Derivatives : New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized and evaluated for antimicrobial activities. A specific compound showed high activity against various bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Ionic Liquid Catalysts
- β-Cyclodextrin-Butane Sulfonic Acid Catalyst : This catalyst was used for the one-pot synthesis of 1-amidoalkyl-2-naphthols. The methodology had several advantages, including shorter reaction time, mild conditions, and a recyclable catalyst (Gong et al., 2015).
Chemical Fixation of CO2
- Spirulina (Arthrospira) Platensis Supported Ionic Liquid : This was used for synthesizing 3-aryl-2-oxazolidinones from CO2, showing high catalytic activity and ease of recovery. It also demonstrated high degrees of CO2 capture and conversion (Sadeghzadeh, Zhiani, & Emrani, 2017).
Synthesis of Substituted Imidazoles
- 4-(1-Imidazolium) Butane Sulfonate Catalyst : Used for the synthesis of substituted imidazoles under solvent-free conditions. It offered high yields, reusability, environmental friendliness, and easy product purification (Rahman et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
butyl butane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQNMUGNDAMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563589 | |
| Record name | Butyl butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374-66-5 | |
| Record name | Butyl butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


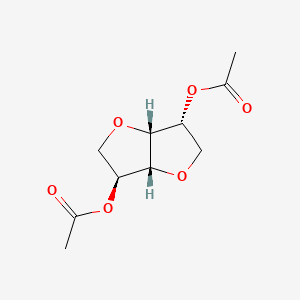
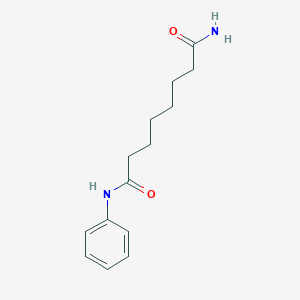
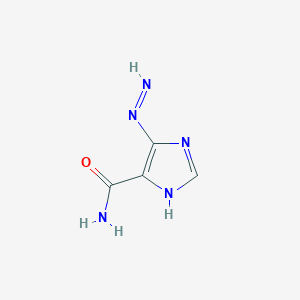
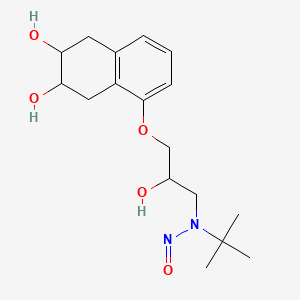
![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)
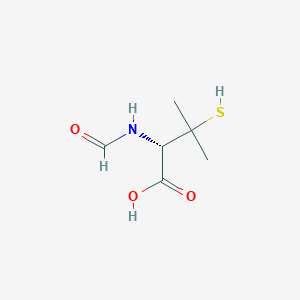
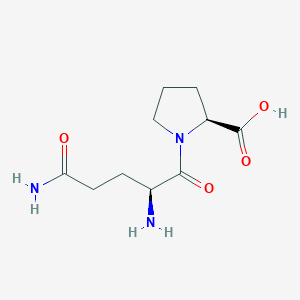
![2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B3060935.png)
